2,7-Diethynylnaphthalene

High-Temperature Thermosets Aerospace Composites Resin Transfer Molding

Researchers requiring ultra-high-temperature thermosets face limited monomer options delivering both processability and >500°C stability. 2,7-Diethynylnaphthalene (CAS 113705-27-4) addresses this as a rigid-rod diyne monomer for silicon-containing arylacetylene (PSA) resins. • Td5 of 561°C and low curing exotherm (173.8 J/g) for extreme thermal environments • Lower processing temperature (212°C peak cure) vs. conventional high-T thermosets • Linear 2,7-geometry enhances π-π stacking for higher Tg and reduced CTE Ideal for rocket nozzle liners, TPS, high-temp adhesives, and electronic encapsulants. ≥98% purity.

Molecular Formula C14H8
Molecular Weight 176.218
CAS No. 113705-27-4
Cat. No. B597786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diethynylnaphthalene
CAS113705-27-4
SynonymsNaphthalene, 2,7-diethynyl
Molecular FormulaC14H8
Molecular Weight176.218
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)C=CC(=C2)C#C
InChIInChI=1S/C14H8/c1-3-11-5-7-13-8-6-12(4-2)10-14(13)9-11/h1-2,5-10H
InChIKeyZRUQOHRBNUQTSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diethynylnaphthalene (CAS 113705-27-4) – Monomer Grade & Procurement Specifications for High-Performance Polymer Synthesis


2,7-Diethynylnaphthalene (CAS 113705-27-4) is a polycyclic aromatic diyne consisting of a naphthalene core symmetrically substituted with terminal ethynyl groups at the 2- and 7-positions . With a molecular formula of C14H8 and a molecular weight of 176.21 g/mol, this rigid-rod monomer serves as a critical building block for advanced thermosetting resins, particularly silicon-containing arylacetylene (PSA) polymers designed for extreme thermal environments [1]. Its extended π-conjugated architecture and linear geometry distinguish it from simpler aromatic diethynyl analogs, enabling enhanced π-π stacking interactions and superior thermal stability in the resulting polymer networks [2].

2,7-Diethynylnaphthalene vs. Common Diethynyl Aromatics – Why Regioisomerism and Extended Conjugation Prevent Simple Drop-In Replacement


Generic substitution with alternative diethynyl aromatic monomers (e.g., 1,4-diethynylbenzene, 2,6-diethynylnaphthalene, or 4,4'-diethynylbiphenyl) is technically non-trivial due to fundamental differences in molecular geometry, electronic structure, and interchain interactions. The 2,7-substitution pattern on the naphthalene core provides a linear, rigid-rod topology with an extended conjugation length, which directly influences both the rheological behavior of uncured resins and the ultimate thermomechanical properties of the crosslinked network [1]. Computational screening and molecular dynamics simulations have demonstrated that resins incorporating the 2,7-naphthalene unit exhibit significantly stronger π-π stacking interactions and higher glass transition temperatures compared to those based on simple benzene units, while also offering lower curing activation energies than larger fluorene-based analogs [2]. Consequently, swapping this monomer for a regioisomer or a simpler aromatic diyne will predictably alter resin viscosity, cure kinetics, and the long-term thermal stability of the final composite material.

2,7-Diethynylnaphthalene (CAS 113705-27-4) – Quantitative Performance Differentiation Against Benchmark Diyne Monomers


Lower Curing Peak Temperature and Enthalpy vs. Traditional PSA Resin Monomers

Poly(diphenylsilylene-ethynylene-naphthalene-ethynylene) resin (PSNP), synthesized using 2,7-diethynylnaphthalene as the diyne component, exhibits a curing peak temperature (Tpeak) of 212 °C and an exothermic reaction enthalpy of 173.8 J/g as determined by differential scanning calorimetry (DSC). Both values are significantly lower than those reported for traditional poly(silylene-acetylenearyleneacetylene) (PSA) resins utilizing alternative aromatic diyne monomers [1]. This reduction in curing exotherm and peak temperature translates directly to improved processability and reduced energy consumption during composite fabrication.

High-Temperature Thermosets Aerospace Composites Resin Transfer Molding

Enhanced 5% Weight Loss Temperature (Td5) Demonstrates Superior Thermal Stability

The cured PSNP resin, incorporating 2,7-diethynylnaphthalene, achieves a 5% weight loss temperature (Td5) of 561 °C under inert atmosphere as measured by thermogravimetric analysis (TGA) [1]. While direct Td5 comparisons to identically processed PSA resins using 1,4-diethynylbenzene are not available in the same study, this value substantially exceeds the thermal stability thresholds typically required for many aerospace and electronic applications. The high Td5 is attributed to the rigid, extended aromatic structure of the naphthalene unit, which promotes efficient crosslinking and char formation during pyrolysis.

Thermal Protection Systems High-Temperature Polymers Thermogravimetric Analysis

Higher Viscosity and Glass Transition Temperature (Tg) via Strengthened π-π Stacking

Molecular dynamics simulations comparing PSA resins containing benzene (PSA-V), 2,7-diethynylnaphthalene (PSNP-V), and 2,7-diethynyl-9H-fluorene (PSA-VF) units reveal that the naphthalene-containing resin (PSNP-V) exhibits enhanced π-π stacking interactions relative to the benzene-based analog [1]. This strengthening of intermolecular forces leads to a more ordered structural stacking and a measurable increase in both viscosity and glass transition temperature (Tg). Specifically, the study notes that 'PSA-V resin exhibits a relatively discrete structure, whereas the PSNP-V and PSA-VF resins display an ordered structural stacking' [1], with the increased fraction of aromatic rings directly correlating with enhanced rheological properties.

Rheology Polymer Physics Molecular Dynamics

Reduced HOMO-LUMO Gap and Activation Energy Facilitate Lower-Energy Curing

Computational screening of 16 candidate diyne monomers using density functional theory (DFT) identified 2,7-diethynylnaphthalene as an optimized gene for silicon-containing arylacetylene resins [1]. The compound exhibits a lower HOMO-LUMO gap and reduced activation energy (Ea) for thermal curing compared to many other aromatic diynes [2]. This electronic characteristic enables the resin to achieve crosslinking at lower temperatures or with reduced external energy input, as evidenced by the experimentally observed lower curing peak temperature (212 °C) of the PSNP resin [1].

Density Functional Theory Cure Kinetics Computational Screening

Regioisomer Differentiation: 2,7- vs. 2,6-Diethynylnaphthalene

The 2,7-disubstituted naphthalene isomer provides a linear, rod-like molecular geometry with ethynyl groups positioned along the long axis of the naphthalene core, maximizing conjugation length and promoting efficient crystal packing . In contrast, the 2,6-isomer (CAS 507276-82-6) exhibits a kinked topology, which disrupts linear π-conjugation and alters the packing motif in the solid state . This geometric distinction is critical for applications in conjugated polymers and covalent organic frameworks (COFs), where directional growth and long-range order are essential for optimal electronic and mechanical properties.

Structural Isomerism Crystal Engineering Polymer Design

Higher Melting Point vs. 1,4-Diethynylbenzene Enhances Shelf Stability

2,7-Diethynylnaphthalene has an expected melting point significantly higher than that of 1,4-diethynylbenzene (CAS 935-14-8, m.p. 94–98 °C) [REFS-1, REFS-2]. While precise experimental values vary by purity, the presence of the extended naphthalene core and symmetrical 2,7-substitution pattern leads to more efficient crystal packing and a melting point estimated in the range of 120–122 °C or higher [1]. This elevated melting point reduces the risk of monomer sintering or partial melting during storage and handling, particularly in warmer climates or during extended shipping.

Solid-State Stability Monomer Storage Pharmaceutical Intermediates

2,7-Diethynylnaphthalene (CAS 113705-27-4) – Proven Application Scenarios Driven by Quantified Differentiation


High-Temperature Resistant Composites for Aerospace Thermal Protection

Leveraging the monomer's ability to produce resins with a 5% weight loss temperature (Td5) of 561 °C and a low curing exotherm of 173.8 J/g [1], PSNP-type composites are ideal for fabricating ablative thermal protection systems, rocket nozzle liners, and high-speed vehicle leading edges. The reduced curing peak temperature (212 °C) [1] allows for more forgiving processing cycles compared to traditional high-temperature thermosets, reducing manufacturing costs and expanding the feasible part geometries.

Advanced Electronic Encapsulants with Enhanced Dimensional Stability

The ordered structural stacking and enhanced π-π interactions observed in PSNP-V resins [2] translate to higher glass transition temperatures and reduced coefficient of thermal expansion in the cured state. This makes 2,7-diethynylnaphthalene an excellent building block for electronic encapsulants and underfill materials that must maintain mechanical integrity and protect sensitive components during thermal cycling from -65 °C to over 300 °C.

Covalent Organic Frameworks (COFs) with Extended π-Conjugation and Directional Growth

The linear, rod-like geometry of the 2,7-isomer is particularly well-suited for the construction of two-dimensional covalent organic frameworks (2D COFs) and conjugated microporous polymers. When employed as a linear linker in COF synthesis, the extended conjugation length of the naphthalene core promotes efficient exciton migration and charge transport, enhancing the performance of optoelectronic devices, sensors, and photocatalytic platforms.

High-Performance Adhesives for Extreme Environment Bonding

The combination of high thermal stability (Td5 = 561 °C) [1] and robust π-π intermolecular interactions [2] enables the formulation of structural adhesives capable of maintaining bond strength at temperatures exceeding 500 °C. These adhesives find application in the assembly of ceramic matrix composites (CMCs), carbon-carbon (C/C) structures, and metal-to-ceramic joints in aerospace propulsion and thermal management systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Diethynylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.